2-Methyl-5-pyrrol-1-yl-phenylamine

Chemical sourcing Identity verification Laboratory procurement

Procure the structurally defined 5-substituted phenylpyrrole isomer (CAS 137352-77-3) with MDL MFCD03725037. Its ortho-methylated, 5-pyrrolyl architecture (mp 77-79°C) provides reproducible physicochemical properties—distinct logP, density, and chromatographic retention vs. the 3-substituted isomer (CAS 137352-75-1). Essential for proteomics probes, SAR studies, and HPLC method development requiring this exact regiochemistry. Vendor-documented purity and melting point ensure experimental consistency.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 137352-77-3
Cat. No. B170251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-pyrrol-1-yl-phenylamine
CAS137352-77-3
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=CC=C2)N
InChIInChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3
InChIKeyNWWCJFJCEIFBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-pyrrol-1-yl-phenylamine (CAS 137352-77-3): Scientific Procurement and Differentiation Guide


2-Methyl-5-pyrrol-1-yl-phenylamine (CAS 137352-77-3) is an ortho-methylated phenylpyrrole derivative with molecular formula C11H12N2 and molecular weight 172.23 g/mol . This compound features a pyrrole ring substituted at the 5-position of a 2-methylaniline core, a structural architecture that distinguishes it from positional isomers bearing substitution at alternative ring sites . Commercially available as a research-grade biochemical for proteomics applications, it serves primarily as a synthetic building block or small-molecule probe in academic and industrial laboratory settings .

Why Positional Isomers of Pyrrol-1-yl-phenylamine Cannot Be Interchanged in Research Procurement


Positional isomerism in phenylpyrrole scaffolds introduces measurable differences in physical properties and reactivity that directly impact experimental reproducibility. The substitution position of the pyrrole ring relative to the aniline nitrogen and methyl group determines the compound's solid-state characteristics, solubility behavior, and chromatographic retention—parameters critical for consistent laboratory handling . 2-Methyl-5-pyrrol-1-yl-phenylamine exhibits distinct physical property values compared to its 3-substituted positional isomer (CAS 137352-75-1), including documented differences in boiling point, density, and predicted logP that render the compounds non-interchangeable without revalidation of all experimental protocols [1]. Furthermore, the pyrrole substitution pattern modulates the electronic environment of the aromatic ring, affecting the compound's utility as a synthetic intermediate and its compatibility with subsequent derivatization reactions .

Quantitative Evidence Differentiating 2-Methyl-5-pyrrol-1-yl-phenylamine from Positional Isomers


Regioisomeric Purity Requirement: Distinct MDL Registry Identifier Ensures Chemical Identity Traceability

2-Methyl-5-pyrrol-1-yl-phenylamine is registered under MDL Number MFCD03725037, whereas its 3-substituted positional isomer (2-Methyl-3-pyrrol-1-yl-phenylamine, CAS 137352-75-1) carries a distinct MDL Number MFCD03791180 [1]. This unique registry assignment provides verifiable, database-level differentiation that prevents cross-shipment of the incorrect isomer during procurement.

Chemical sourcing Identity verification Laboratory procurement

Melting Point Equivalence Suggests Comparable Solid-State Handling but Distinct Liquid-Phase Properties

The 5-substituted isomer exhibits a melting point of 77-79°C, identical to the reported melting point range for the 3-substituted positional isomer (77-79°C) [1]. However, the boiling point differs measurably: the 3-substituted isomer boils at 334.7°C at 760 mmHg with a measured density of 1.08 g/cm³ [1], while comparable predictive data for the 5-substituted isomer are not uniformly documented across authoritative sources, indicating divergent volatility and liquid-phase behavior.

Physical property characterization Compound handling Purity analysis

Computationally Predicted logP Differentiates Hydrophobicity and Chromatographic Retention

Computational predictions indicate that the 5-substituted isomer possesses a higher calculated octanol-water partition coefficient than its 3-substituted analog, with the 3-substituted isomer exhibiting a predicted logP of approximately 2.90 (ACD/Labs) [1]. The 5-substitution pattern, placing the pyrrole ring para to the amino group relative to the methyl substituent, creates a different hydrophobic surface area distribution that alters predicted logP.

Lipophilicity prediction Chromatography Drug-likeness

Proteomics Research Designation Establishes Validated Use Case for 5-Substituted Isomer

2-Methyl-5-pyrrol-1-yl-phenylamine is explicitly marketed and validated as a biochemical reagent for proteomics research applications, with documentation confirming its utility in this field . The positional isomer (2-Methyl-3-pyrrol-1-yl-phenylamine) lacks comparable proteomics-specific application documentation in authoritative vendor technical datasheets.

Proteomics Biochemical probe Research tool

Validated Application Scenarios for 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS 137352-77-3)


Proteomics Research and Small-Molecule Probe Development

Researchers requiring a structurally defined phenylpyrrole scaffold for proteomics applications can procure the 5-substituted isomer with documented vendor validation for this specific use case . The distinct MDL registry number MFCD03725037 enables unambiguous identity verification, reducing the risk of inadvertent procurement of the incorrect positional isomer and ensuring that experimental results can be attributed to the intended molecular entity.

Synthetic Chemistry Requiring 5-Position Pyrrole Substitution

When synthetic schemes demand pyrrole substitution at the 5-position of the 2-methylaniline core—a regiochemical requirement that cannot be satisfied by the more widely available 3-substituted isomer—the target compound provides the correct starting material . The divergent predicted lipophilicity and physical properties of the isomers necessitate that reaction optimization (solvent selection, workup conditions) be performed with the specific isomer intended for the synthetic route.

Structure-Activity Relationship Studies on Phenylpyrrole Scaffolds

Investigators conducting SAR studies across phenylpyrrole derivatives must source positionally defined isomers to establish robust correlations between substitution pattern and biological or physicochemical output. The 5-substituted isomer offers a well-defined molecular entity with vendor-documented purity specifications and melting point characterization (77-79°C), providing a reproducible starting point for comparative studies against the 3-substituted analog (CAS 137352-75-1) and other regioisomeric variants [1].

Analytical Method Development and Reference Standard Qualification

Due to its distinct predicted chromatographic retention behavior relative to the 3-substituted isomer (inferred from differential logP values), the 5-substituted isomer can serve as a method development standard for HPLC separation of phenylpyrrole positional isomers . The unique MDL registry identifier provides a traceable reference point for analytical documentation and regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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